molecular formula C21H18F3N3O4 B2901709 ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932517-11-8

ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2901709
CAS No.: 932517-11-8
M. Wt: 433.387
InChI Key: WPLVOWCJENMZGH-UHFFFAOYSA-N
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Description

ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound It belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the ethyl ester and the trifluoromethylphenylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the trifluoromethylphenylamino group, resulting in different chemical and biological properties.

    7-methyl-4-oxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to the presence of the trifluoromethylphenylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4/c1-3-31-20(30)16-10-27(19-15(18(16)29)8-7-12(2)25-19)11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLVOWCJENMZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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